molecular formula C7H7NO2S B095157 o-Anisidine, N-sulfinyl- CAS No. 17419-98-6

o-Anisidine, N-sulfinyl-

Cat. No. B095157
CAS RN: 17419-98-6
M. Wt: 169.2 g/mol
InChI Key: HOFPSCVXLWFARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Anisidine, N-sulfinyl- is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound with a wide range of applications, including its use as a pharmaceutical intermediate, a dye intermediate, and as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of o-Anisidine, N-sulfinyl- is not fully understood. However, it is thought to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.

Biochemical And Physiological Effects

O-Anisidine, N-sulfinyl- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, o-Anisidine, N-sulfinyl- has been shown to have anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation.

Advantages And Limitations For Lab Experiments

One of the major advantages of using o-Anisidine, N-sulfinyl- in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as well as in biological assays to study its various biological activities. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of o-Anisidine, N-sulfinyl-. One area of research is the development of novel compounds based on the structure of o-Anisidine, N-sulfinyl-. These compounds could have improved biological activities and could be used as potential drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of o-Anisidine, N-sulfinyl- and its potential applications in scientific research.

Synthesis Methods

O-Anisidine, N-sulfinyl- can be synthesized through a series of chemical reactions, starting with the reaction between o-anisidine and sulfur dioxide. The resulting product is then reacted with hydrogen peroxide to form the final product, o-Anisidine, N-sulfinyl-. This synthesis method is efficient and has been widely used in the pharmaceutical and dye industries.

Scientific Research Applications

O-Anisidine, N-sulfinyl- has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a reagent in organic synthesis to produce various compounds.

properties

CAS RN

17419-98-6

Product Name

o-Anisidine, N-sulfinyl-

Molecular Formula

C7H7NO2S

Molecular Weight

169.2 g/mol

IUPAC Name

1-methoxy-2-(sulfinylamino)benzene

InChI

InChI=1S/C7H7NO2S/c1-10-7-5-3-2-4-6(7)8-11-9/h2-5H,1H3

InChI Key

HOFPSCVXLWFARI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N=S=O

Canonical SMILES

COC1=CC=CC=C1N=S=O

synonyms

2-Methoxy-N-sulfinylaniline

Origin of Product

United States

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